(Z)-(4-methylphenyl)-oxido-[(4-sulfamoylphenyl)hydrazinylidene]azanium
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Overview
Description
(Z)-(4-methylphenyl)-oxido-[(4-sulfamoylphenyl)hydrazinylidene]azanium is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a hydrazinylidene group, a sulfamoylphenyl group, and a methylphenyl group, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-(4-methylphenyl)-oxido-[(4-sulfamoylphenyl)hydrazinylidene]azanium typically involves the condensation of sulfanilamide with substituted aromatic aldehydes, followed by reduction with sodium borohydride. The reaction conditions often include the use of ethanol as a solvent and room temperature to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve batch processes where the reactants are combined in large reactors under controlled conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. The final product is usually purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
(Z)-(4-methylphenyl)-oxido-[(4-sulfamoylphenyl)hydrazinylidene]azanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The hydrazinylidene group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from these reactions include various substituted hydrazones, amines, and oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(Z)-(4-methylphenyl)-oxido-[(4-sulfamoylphenyl)hydrazinylidene]azanium has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of (Z)-(4-methylphenyl)-oxido-[(4-sulfamoylphenyl)hydrazinylidene]azanium involves its interaction with specific molecular targets, such as carbonic anhydrase enzymes. The compound binds to the active site of these enzymes, inhibiting their activity and thereby affecting various metabolic pathways. This inhibition can lead to reduced inflammation and potential anti-tumor effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-sulfamoylphenyl)amide derivatives: These compounds share a similar sulfamoylphenyl group and exhibit comparable biological activities.
Azomethine and azo-compound derivatives of sulfa drugs: These compounds also contain sulfonamide groups and have been studied for their antimicrobial and anti-inflammatory properties.
Uniqueness
(Z)-(4-methylphenyl)-oxido-[(4-sulfamoylphenyl)hydrazinylidene]azanium is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit carbonic anhydrase enzymes sets it apart from other similar compounds, making it a valuable target for further research and development .
Properties
Molecular Formula |
C13H14N4O3S |
---|---|
Molecular Weight |
306.34 g/mol |
IUPAC Name |
(Z)-(4-methylphenyl)-oxido-[(4-sulfamoylphenyl)hydrazinylidene]azanium |
InChI |
InChI=1S/C13H14N4O3S/c1-10-2-6-12(7-3-10)17(18)16-15-11-4-8-13(9-5-11)21(14,19)20/h2-9,15H,1H3,(H2,14,19,20)/b17-16- |
InChI Key |
RAOFJKZIMQUBKK-MSUUIHNZSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/[N+](=N/NC2=CC=C(C=C2)S(=O)(=O)N)/[O-] |
Canonical SMILES |
CC1=CC=C(C=C1)[N+](=NNC2=CC=C(C=C2)S(=O)(=O)N)[O-] |
Origin of Product |
United States |
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